2-(3-phenyl-1-adamantyl)-N-(1-phenylethyl)acetamide
Overview
Description
2-(3-phenyl-1-adamantyl)-N-(1-phenylethyl)acetamide is a synthetic organic compound characterized by its unique adamantane and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-phenyl-1-adamantyl)-N-(1-phenylethyl)acetamide typically involves the following steps:
Formation of 3-phenyl-1-adamantylamine: This intermediate can be synthesized by reacting 1-adamantylamine with phenylboronic acid under palladium-catalyzed conditions.
Acylation: The 3-phenyl-1-adamantylamine is then acylated with 2-bromoacetyl chloride to form 2-(3-phenyl-1-adamantyl)acetamide.
N-alkylation: Finally, the acetamide is alkylated with 1-phenylethyl bromide in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-phenyl-1-adamantyl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium carbonate as bases.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-phenyl-1-adamantyl)-N-(1-phenylethyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the synthesis of novel polymers and materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(3-phenyl-1-adamantyl)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The adamantane group may facilitate binding to hydrophobic pockets in proteins, while the phenyl groups can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-adamantyl)-N-(1-phenylethyl)acetamide
- 2-(3-phenyl-1-adamantyl)-N-methylacetamide
- 2-(3-phenyl-1-adamantyl)-N-(2-phenylethyl)acetamide
Uniqueness
2-(3-phenyl-1-adamantyl)-N-(1-phenylethyl)acetamide is unique due to the presence of both adamantane and phenyl groups, which confer distinct physicochemical properties. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-(3-phenyl-1-adamantyl)-N-(1-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO/c1-19(22-8-4-2-5-9-22)27-24(28)17-25-13-20-12-21(14-25)16-26(15-20,18-25)23-10-6-3-7-11-23/h2-11,19-21H,12-18H2,1H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWCPODJZMDQMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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